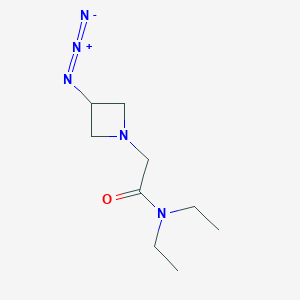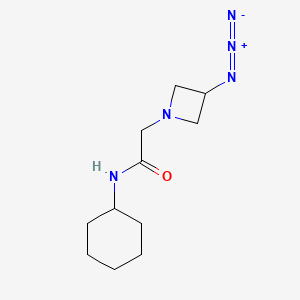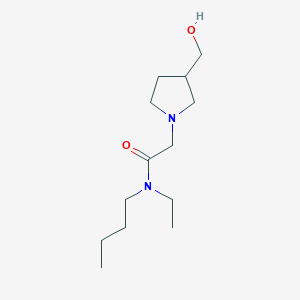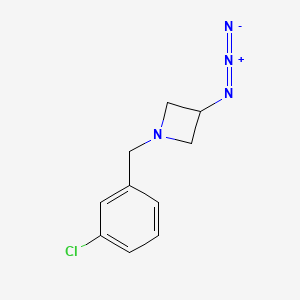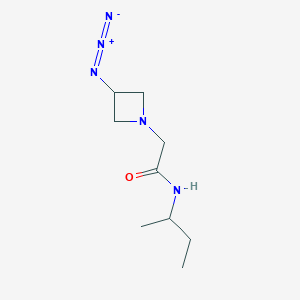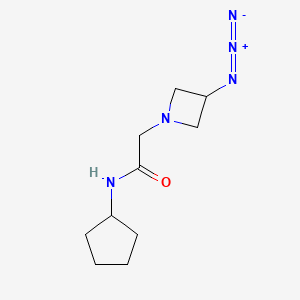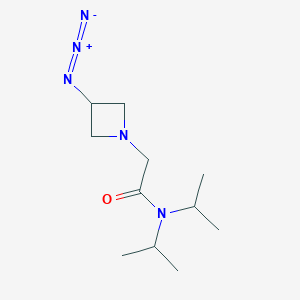
1-(2,4-二甲基苄基)-1H-吡咯-3-羧酸
描述
1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子识别和氢键: Wash 等人 (1997) 的一项研究探索了涉及吡咯衍生物的分子识别。他们发现,带有羧酸基团的吡咯化合物形成分子间氢键二聚体,展示了吡咯衍生物在分子识别中的潜力。
抗菌特性: Hublikar 等人 (2019) 合成了系列吡咯羧酸酯衍生物并评估了它们的抗菌活性。他们的研究结果表明,这些化合物表现出显着的抗菌和抗真菌特性。
化学合成和反应性: Bae 和 Cho (2014) 的研究展示了使用钯催化的羰基化环化合成吡咯衍生物。这突出了吡咯化合物在有机化学中的合成多功能性。
药理学潜力: Bijev 等人 (2003) 的一项研究重点是合成具有潜在药理学应用的吡咯酰胺。他们的研究表明,这些化合物可能与开发新的治疗剂相关。
材料科学和传感器应用: 在材料科学领域,Maeda 等人 (1995) 合成了羧酸官能化的聚吡咯-二氧化硅微粒。这些微粒具有潜在的生物医学应用,例如免疫诊断检测。
农业研究: Mikhedkina 等人 (2019) 研究了吡咯衍生物作为谷物作物种子中的生长促进因子,表明这些化合物具有潜在的农业应用 (Mikhedkina 等人,2019)。
湿度传感技术: Su 和 Syu (2017) 研究了吡咯衍生物的湿度传感特性,展示了其在湿度传感器中的潜在用途 (Su 和 Syu,2017)。
作用机制
Target of Action
Many compounds that contain a pyrrole ring structure are known to interact with various biological targets. For example, some indole derivatives, which contain a pyrrole ring fused to a benzene ring, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of a compound depends on its structure and the specific target it interacts with. For instance, some compounds that contain a pyrrole ring can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its specific targets. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, certain reactions involving compounds with a pyrrole ring are known to be influenced by these factors .
属性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-12(11(2)7-10)8-15-6-5-13(9-15)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWRUEZQPMBRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



